1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxy-2-nitrophenyl)methyl ester
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Overview
Description
1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxy-2-nitrophenyl)methyl ester is a chemical compound with the molecular formula C17H24N2O6 and a molecular weight of 352.38 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring substituted with dimethyl groups and a nitrophenyl ester moiety.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxy-2-nitrophenyl)methyl ester typically involves the esterification of 1-Piperidinecarboxylic acid, 2,6-dimethyl- with (4,5-dimethoxy-2-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxy-2-nitrophenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxy-2-nitrophenyl)methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxy-2-nitrophenyl)methyl ester involves its interaction with specific molecular targets and pathways. The ester moiety can undergo hydrolysis to release the active piperidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxy-2-nitrophenyl)methyl ester can be compared with other similar compounds, such as:
- 1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4-methoxyphenyl)methyl ester
- 1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4-nitrophenyl)methyl ester
- 1-Piperidinecarboxylic acid, 2,6-dimethyl-, (4,5-dimethoxyphenyl)methyl ester
Properties
Molecular Formula |
C17H24N2O6 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl 2,6-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O6/c1-11-6-5-7-12(2)18(11)17(20)25-10-13-8-15(23-3)16(24-4)9-14(13)19(21)22/h8-9,11-12H,5-7,10H2,1-4H3 |
InChI Key |
GXPGUGRGRLIUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C |
Origin of Product |
United States |
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